molecular formula C16H12ClN5OS2 B1223829 1-(2-Chloro-10-phenothiazinyl)-2-[(1-methyl-5-tetrazolyl)thio]ethanone

1-(2-Chloro-10-phenothiazinyl)-2-[(1-methyl-5-tetrazolyl)thio]ethanone

Cat. No. B1223829
M. Wt: 389.9 g/mol
InChI Key: HJCBMYWBOPHAGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chloro-10-phenothiazinyl)-2-[(1-methyl-5-tetrazolyl)thio]ethanone is a member of phenothiazines.

Scientific Research Applications

Anticholinesterase Activity

Compounds structurally related to 1-(2-Chloro-10-phenothiazinyl)-2-[(1-methyl-5-tetrazolyl)thio]ethanone have been evaluated for their anticholinesterase activities. A study synthesized various derivatives of 1-(substituted phenyl)-2-[(1-methyl-1H-tetrazol-5-yl) thio]ethanone and found that compounds with certain substituents exhibited significant inhibitory effects on acetylcholinesterase, which is a key enzyme in cholinergic neurotransmission (Usama Abu Mohsen et al., 2014).

Anticandidal Activity

Another research study synthesized derivatives of 2-[(1-methyl-1H-tetrazole-5-yl)thio]-1-(phenyl)ethanone and screened them for anticandidal activity. These compounds showed potent anticandidal agents with weak cytotoxicities, indicating their potential for treating fungal infections (Z. Kaplancıklı et al., 2014).

Antitubercular Agents

A study focusing on phenothiazine and 1,3,4-thiadiazole hybrids, which are structurally related to the chemical , demonstrated significant inhibition activity against Mycobacterium tuberculosis. This suggests potential applications in developing antitubercular agents (J. Ramprasad et al., 2015).

Antiviral Activity

Compounds structurally similar to 1-(2-Chloro-10-phenothiazinyl)-2-[(1-methyl-5-tetrazolyl)thio]ethanone have also been evaluated for their antiviral activity. These studies involve synthesizing various derivatives and testing their efficacy against different viruses, indicating a potential application in antiviral drug development (F. Attaby et al., 2006).

Antimicrobial and Cytotoxicity Studies

Research on similar compounds has shown promising results in antimicrobial activities and cytotoxicity studies. This indicates potential applications in developing new antimicrobial agents with specific cytotoxic properties (Selvam Chitra et al., 2011).

properties

Product Name

1-(2-Chloro-10-phenothiazinyl)-2-[(1-methyl-5-tetrazolyl)thio]ethanone

Molecular Formula

C16H12ClN5OS2

Molecular Weight

389.9 g/mol

IUPAC Name

1-(2-chlorophenothiazin-10-yl)-2-(1-methyltetrazol-5-yl)sulfanylethanone

InChI

InChI=1S/C16H12ClN5OS2/c1-21-16(18-19-20-21)24-9-15(23)22-11-4-2-3-5-13(11)25-14-7-6-10(17)8-12(14)22/h2-8H,9H2,1H3

InChI Key

HJCBMYWBOPHAGQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)SCC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chloro-10-phenothiazinyl)-2-[(1-methyl-5-tetrazolyl)thio]ethanone
Reactant of Route 2
1-(2-Chloro-10-phenothiazinyl)-2-[(1-methyl-5-tetrazolyl)thio]ethanone
Reactant of Route 3
1-(2-Chloro-10-phenothiazinyl)-2-[(1-methyl-5-tetrazolyl)thio]ethanone
Reactant of Route 4
Reactant of Route 4
1-(2-Chloro-10-phenothiazinyl)-2-[(1-methyl-5-tetrazolyl)thio]ethanone
Reactant of Route 5
Reactant of Route 5
1-(2-Chloro-10-phenothiazinyl)-2-[(1-methyl-5-tetrazolyl)thio]ethanone
Reactant of Route 6
Reactant of Route 6
1-(2-Chloro-10-phenothiazinyl)-2-[(1-methyl-5-tetrazolyl)thio]ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.